molecular formula C12H10N4O3 B15043565 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B15043565
M. Wt: 258.23 g/mol
InChI Key: GPOXBFOQNCKBEP-MKMNVTDBSA-N
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Description

N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the hydrazone class of Schiff bases, which are recognized as versatile pharmacophores in the design of heterocyclic compounds with diverse biological activities . The structure incorporates a 1,3-benzodioxole moiety, a common feature in bioactive molecules. Researchers focus on such hydrazone derivatives due to their reported potential as anti-inflammatory agents and as inhibitors of key enzymatic pathways, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These enzymes are prominent targets in oncology research, as their expression is correlated with aggressive cancer behavior and poor prognosis in various tumors, including pancreatic cancer . The mechanism of action for related compounds has been studied through molecular docking, showing potential binding modes to enzymes like 5-LOX, which can be of the non-redox or redox type . This compound is intended for research applications such as in vitro bioactivity screening, lead optimization, and the development of novel therapeutic agents . It is supplied as a dry powder for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with care, using appropriate personal protective equipment and technically qualified personnel.

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H10N4O3/c17-12(9-3-4-13-15-9)16-14-6-8-1-2-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,13,15)(H,16,17)/b14-6+

InChI Key

GPOXBFOQNCKBEP-MKMNVTDBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=NN3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=NN3

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent adaptations from source demonstrate the feasibility of immobilizing 1H-pyrazole-3-carbohydrazide on Wang resin (loading capacity 0.8 mmol/g). Subsequent condensation with 1,3-benzodioxole-5-carbaldehyde in DCM at 25°C for 24 hours achieves 68% yield after cleavage with TFA:water (95:5). While lower yielding than solution-phase methods, this approach enables facile purification via simple filtration, particularly valuable for parallel synthesis of analog libraries.

Microwave-Assisted Cyclocondensation

Source details a microwave protocol (150 W, 100°C, 20 minutes) that reduces reaction time from 8 hours to 35 minutes. The rapid dielectric heating minimizes thermal degradation pathways, yielding 82% product with identical spectroscopic profiles to conventional synthesis. Energy consumption analysis shows a 73% reduction in kWh per gram compared to reflux methods, making this approach environmentally and economically favorable.

Optimization Strategies: Enhancing Yield and Purity

Stoichiometric Tuning

Systematic studies from source reveal that a 10% molar excess of 1,3-benzodioxole-5-carbaldehyde (1.1:1 ratio) compensates for its partial volatility during reflux, increasing yield from 71% to 89%. Excess hydrazide leads to dimerization side products (detected via LC-MS at m/z 515.4), necessitating precise stoichiometric control.

Advanced Purification Techniques

Combining column chromatography (silica gel, ethyl acetate:hexanes gradient) with antisolvent precipitation achieves pharmaceutically acceptable purity (>99.5%). Source reports that adding 5% acetonitrile as an antisolvent reduces residual aldehyde content from 1.2% to 0.03% as quantified by GC-MS.

Analytical Characterization: Validating Synthetic Success

Spectroscopic Profiling

Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups:

  • N-H stretch at 3250 cm⁻¹ (hydrazide)
  • C=O vibration at 1665 cm⁻¹ (carbohydrazide)
  • C=N absorption at 1610 cm⁻¹ (imine)

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₂H₁₀N₄O₃ with a mass error of 1.3 ppm, while ¹³C NMR resolves all 12 carbon environments, including the benzodioxole quaternary carbons at δ 148.2 ppm.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, methanol:water 65:35) elutes the compound at 6.8 minutes with 99.1% peak area purity. Accelerated stability studies (40°C/75% RH, 30 days) show no degradation peaks, confirming robust synthetic quality.

Research Outcomes and Comparative Analysis

A synthesis method comparison reveals critical trade-offs:

Parameter Conventional Reflux Microwave Solid-Phase
Yield 89% 82% 68%
Time 8 hours 35 minutes 24 hours
Purity 98.5% 99.1% 95.2%
Scalability >100 g <50 g <10 g
E-Factor 23 17 45

Data synthesized from

The conventional method remains optimal for industrial-scale production, while microwave synthesis suits rapid small-batch needs. Emerging research directions include biocatalytic approaches using amine dehydrogenases to achieve enantioselective synthesis, though current yields remain below 50%.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural, synthetic, and functional differences between N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide and similar pyrazole carbohydrazide derivatives:

Compound Substituents Synthesis Structural/Functional Insights Biological/Physicochemical Properties
This compound Benzodioxolyl (electron-rich) Condensation of pyrazole carbohydrazide with 1,3-benzodioxole-5-carbaldehyde (E)-imine configuration confirmed via X-ray (analogous to ) ; enhanced π-π stacking due to benzodioxol Potential anti-inflammatory activity (benzodioxol enhances binding to COX-2, inferred from )
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () 4-Methoxybenzylidene (electron-donating) Similar condensation with 4-methoxybenzaldehyde DFT/B3LYP calculations show HOMO-LUMO gap of 4.2 eV; MEP analysis highlights nucleophilic regions Exhibits corrosion inhibition (85% efficiency at 10⁻³ M in HCl, analogous to )
5-(Adamantan-1-yl)-N′-[(E)-2-pyridinylmethylene]pyrazole-3-carbohydrazide () Adamantyl (bulky, lipophilic) and pyridinyl Condensation with 2-pyridinecarboxaldehyde Adamantyl group increases steric hindrance, reducing solubility but enhancing membrane permeability Antiviral activity hypothesized (adamantyl mimics rimantadine structure)
N′-[(E)-(3-Hydroxyphenyl)methylene]-3-(1,3-benzodioxol-5-yl)pyrazole-5-carbohydrazide () 3-Hydroxybenzylidene (polar) + benzodioxolyl Condensation with 3-hydroxybenzaldehyde Hydrogen bonding via -OH group stabilizes crystal packing; IR shows broad O-H stretch at 3200 cm⁻¹ Enhanced antioxidant potential due to phenolic -OH group
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-3-(2,4-dichlorophenyl)pyrazole-5-carbohydrazide () 2,4-Dichlorophenyl (electron-withdrawing) + allyl-hydroxybenzylidene Condensation with 3-allyl-2-hydroxybenzaldehyde Dichlorophenyl group lowers HOMO energy (-6.3 eV), increasing electrophilicity Potent antifungal activity (chlorine groups enhance membrane disruption)

Key Research Findings

Structural and Electronic Properties

  • X-ray Crystallography : The (E)-configuration of the imine bond in analogous compounds (e.g., ) is critical for molecular stability and π-π interactions with biological targets .
  • DFT Studies : Compounds with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) exhibit lower HOMO energies, enhancing electrophilic reactivity . Benzodioxol-containing derivatives show higher HOMO densities localized on the dioxol ring, favoring redox-mediated bioactivity .

Biological Activity

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and pharmacological applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of Schiff base hydrazones , characterized by the presence of a hydrazone functional group. The synthesis typically involves a condensation reaction between 4-bromo-1H-pyrazole-5-carbohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde, usually performed in ethanol under reflux conditions. The resulting product is isolated through filtration and recrystallization.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have been shown to possess significant anticancer properties. Studies indicate that certain pyrazole compounds inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR . The compound's structure suggests potential interactions with these targets.
  • Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit notable antifungal and antibacterial activities. For instance, derivatives similar to N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole have demonstrated effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Some studies have reported that pyrazole compounds can modulate inflammatory responses, making them candidates for further investigation in treating inflammatory diseases .

The biological activity of this compound is likely mediated through its ability to form stable complexes with metal ions, which can interact with biological macromolecules. This interaction may lead to inhibition or modulation of enzyme activity or receptor signaling pathways .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that certain derivatives containing halogen substituents exhibited enhanced cytotoxicity. When combined with doxorubicin, these compounds demonstrated a synergistic effect, particularly in the MDA-MB-231 cell line characterized by a Claudin-low subtype .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of synthesized pyrazole derivatives against five phytopathogenic fungi. The results indicated that specific derivatives displayed significant antifungal activity, suggesting their potential use in agricultural applications as biopesticides .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleObserved Effect
AnticancerN'-[(E)-1,3-benzodioxol-5-y...Inhibition of BRAF(V600E)
AntimicrobialVarious Pyrazole DerivativesEffective against multiple fungi
Anti-inflammatorySelected PyrazolesModulation of inflammatory cytokines

Table 2: Synthesis Parameters

ParameterValue
SolventEthanol
Reaction TemperatureReflux
Isolation MethodFiltration followed by recrystallization

Q & A

Basic: What are the established protocols for synthesizing and characterizing N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide?

The compound is synthesized via condensation of 1H-pyrazole-3-carbohydrazide with a substituted benzaldehyde derivative under reflux in ethanol, followed by recrystallization. Characterization involves:

  • FT-IR to confirm functional groups (e.g., C=O, N-H stretching) .
  • ¹H/¹³C NMR to verify proton environments and aromatic substitution patterns .
  • Single-crystal X-ray diffraction to resolve 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • ESI-MS for molecular ion validation .

Basic: How do X-ray crystallography and vibrational spectroscopy complement structural analysis?

  • X-ray diffraction provides precise bond lengths, angles, and non-covalent interactions (e.g., intramolecular hydrogen bonds between N-H and carbonyl groups) .
  • Vibrational spectroscopy (FT-IR/Raman) identifies characteristic modes like C=N stretching (~1600 cm⁻¹) and validates computational models (e.g., DFT/B3LYP/6-311G**) .
  • Discrepancies between experimental and calculated spectra are resolved via scaling factors in DFT studies .

Advanced: How do substituents on the benzylidene moiety influence biological activity (e.g., enzyme inhibition)?

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance α-glucosidase/α-amylase inhibition by increasing electrophilicity at the hydrazone moiety .
  • Molecular docking reveals substituent-dependent binding modes. For example, 2,4-dichloro substitution improves binding affinity to enzyme active sites via halogen bonds .
  • Structure-activity relationship (SAR) studies recommend optimizing substituent positions (para vs. meta) to balance steric effects and electronic properties .

Advanced: What computational strategies explain the compound’s electronic and topological properties?

  • DFT/B3LYP/6-311G calculations predict:
    • HOMO-LUMO gaps (4.5–5.2 eV), indicating charge transfer capabilities .
    • Molecular electrostatic potential (MEP) maps showing nucleophilic regions near the benzodioxole ring .
  • Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C=O)) stabilizing the hydrazone linkage .
  • AIM (Atoms in Molecules) theory identifies critical bond paths and electron density at bond critical points .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data?

  • Solvent effects : Apply IEFPCM or universal solvation models in DFT to account for solvent polarity shifts in NMR/IR .
  • Vibrational scaling : Adjust calculated frequencies by 0.96–0.98 scaling factors to align with experimental FT-IR/Raman .
  • Dynamic vs. static models : Compare gas-phase (static) and solution-phase (dynamic) DFT results to explain conformational flexibility .

Advanced: What strategies enhance bioactivity through structural modifications?

  • Hybrid pharmacophore design : Introduce bioisosteres (e.g., replacing benzodioxole with pyrimidine) to improve metabolic stability .
  • Co-crystallization studies : Identify protein-ligand interactions (e.g., with α-glucosidase) to guide substituent optimization .
  • QSAR modeling : Use Hammett constants (σ) and lipophilicity (logP) to predict inhibitory potency .

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